1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)urea is an organic compound characterized by the presence of two aromatic rings connected by a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)urea typically involves the reaction of 2,4-dimethylaniline with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The process can be summarized as follows:
Starting Materials: 2,4-dimethylaniline and 3-methoxyphenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: The 2,4-dimethylaniline is added dropwise to a solution of 3-methoxyphenyl isocyanate in an appropriate solvent, such as dichloromethane. The mixture is stirred for several hours until the reaction is complete.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), or sulfonating agents (SO3/H2SO4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The urea linkage in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings may also participate in π-π interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)-3-phenylurea: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(3-Methoxyphenyl)-3-phenylurea: Lacks the dimethyl groups, which may influence its chemical properties and applications.
The presence of both 2,4-dimethyl and 3-methoxy groups in this compound makes it unique, potentially enhancing its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-7-8-15(12(2)9-11)18-16(19)17-13-5-4-6-14(10-13)20-3/h4-10H,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJZHHALHMKXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.